molecular formula C19H24N2O2 B1678089 Praziquantel CAS No. 55268-74-1

Praziquantel

Cat. No. B1678089
CAS RN: 55268-74-1
M. Wt: 312.4 g/mol
InChI Key: FSVJFNAIGNNGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Praziquantel (PZQ) is an anthelmintic drug used to treat a wide range of parasitic worm infections. It is the most widely used drug in human and veterinary medicine for the treatment of infections caused by schistosomes, which are a type of parasitic worm. Praziquantel is a safe, effective, and very well-tolerated drug that has been used in clinical practice for over 40 years. Praziquantel has been found to be highly effective in treating schistosomiasis, a parasitic infection caused by the schistosomes. It is also used to treat other parasitic infections, such as tapeworms, roundworms, and flukes.

Scientific research applications

Efficacy in Schistosomiasis Treatment

Praziquantel is extensively used for the treatment of human schistosomiasis, caused by parasites such as Schistosoma haematobium, S. mansoni, and S. japonicum. Multicentre trials have demonstrated Praziquantel's effectiveness in various global regions, highlighting its significant impact on reducing parasite load in infected individuals (Davis & Wegner, 1979).

Treatment of Brain Cysticercosis

The application of Praziquantel for treating brain cysticercosis shows promising results. Clinical trials indicate its selective efficacy in managing this condition, supporting its role in treating parasitic brain infections (Vasconcelos et al., 1987).

Genetic Analysis of Schistosoma mansoni

Studies investigating the population structure of Schistosoma mansoni post-Praziquantel treatment reveal insights into the drug's impact on parasite genetics and potential resistance development. The findings suggest that persistent parasites after treatment do not indicate a selection of resistant populations (Blanton et al., 2011).

Effectiveness in HIV Coinfected Individuals

Research on Praziquantel's efficacy in individuals coinfected with HIV-1 and Schistosoma mansoni indicates that HIV-1 infection does not significantly impact Praziquantel's effectiveness, ensuring its broad applicability across different patient populations (Karanja et al., 1998).

Interaction with the Gut Microbiome

Investigations into the interplay between Schistosoma mansoni, Praziquantel, and the gut microbiome highlight the minimal impact of Praziquantel treatment on gut microbial composition, suggesting its safe use without significant off-target effects on gut flora (Schneeberger et al., 2018).

Efficacy in Treating Other Parasitic Infections

Operational studies have shown Praziquantel's role in controlling Taenia solium taeniasis/cysticercosis, demonstrating its versatility in treating various parasitic infections beyond schistosomiasis (Cruz et al., 1989).

properties

IUPAC Name

2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021182
Record name Praziquantel
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Praziquantel
Source Human Metabolome Database (HMDB)
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Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4), 3.81e-01 g/L
Record name SID858012
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Praziquantel
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Record name Praziquantel
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Praziquantel works by causing severe spasms and paralysis of the worms' muscles. This paralysis is accompanied - and probably caused - by a rapid Ca 2+ influx inside the schistosome. Morphological alterations are another early effect of praziquantel. These morphological alterations are accompanied by an increased exposure of schistosome antigens at the parasite surface. The worms are then either completely destroyed in the intestine or passed in the stool. An interesting quirk of praziquantel is that it is relatively ineffective against juvenile schistosomes. While initially effective, effectiveness against schistosomes decreases until it reaches a minimum at 3-4 weeks. Effectiveness then increases again until it is once again fully effective at 6-7 weeks. Glutathione S-transferase (GST), an essential detoxification enzyme in parasitic helminths, is a major vaccine target and a drug target against schistosomiasis. Schistosome calcium ion channels are currently the only known target of praziquantel.
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Product Name

Praziquantel

CAS RN

55268-74-1
Record name Praziquantel
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Record name PRAZIQUANTEL
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Melting Point

136 °C
Record name Praziquantel
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Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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